molecular formula C9H12N2O6 B12395136 Uridine-d

Uridine-d

Cat. No.: B12395136
M. Wt: 245.21 g/mol
InChI Key: DRTQHJPVMGBUCF-OATXHMITSA-N
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Description

Dihydrouridine is installed by dihydrouridine synthase enzymes and is universally present in transfer ribonucleic acids across all domains of life . It plays a crucial role in the structure and function of RNA, contributing to the stability and proper folding of RNA molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: Uridine-d can be synthesized through the reduction of uridine. The reduction process typically involves the use of a reducing agent such as sodium borohydride or catalytic hydrogenation. The reaction conditions include an appropriate solvent, such as methanol or ethanol, and a controlled temperature to ensure the selective reduction of the uridine molecule to dihydrouridine.

Industrial Production Methods: Industrial production of this compound involves the fermentation of microorganisms that naturally produce uridine. The fermentation process is optimized to enhance the yield of uridine, which is then chemically reduced to produce this compound. The purification process involves crystallization and chromatography techniques to obtain high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Uridine-d undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form uridine.

    Reduction: As mentioned earlier, uridine can be reduced to form this compound.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl groups on the ribose moiety are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and catalytic hydrogenation are commonly used reducing agents.

    Substitution: Reagents such as acyl chlorides and alkyl halides are used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Uridine-d has a wide range of scientific research applications, including:

Mechanism of Action

Uridine-d exerts its effects by incorporating into RNA molecules, where it influences the structure and stability of the RNA. The presence of this compound in RNA can affect the folding and function of the RNA, leading to changes in gene expression and protein synthesis. The molecular targets of this compound include various RNA molecules, and the pathways involved are related to RNA processing and translation .

Comparison with Similar Compounds

    Uridine: The parent compound of uridine-d, which is a standard nucleoside in RNA.

    Pseudouridine: Another modified nucleoside found in RNA, known for its role in stabilizing RNA structures.

    Cytidine: A nucleoside similar to uridine but with a cytosine base instead of uracil.

Uniqueness of this compound: this compound is unique due to its reduced form, which imparts different chemical and biological properties compared to its parent compound, uridine. The presence of dihydrouridine in RNA contributes to the flexibility and proper folding of RNA molecules, which is not observed with other nucleosides .

Properties

Molecular Formula

C9H12N2O6

Molecular Weight

245.21 g/mol

IUPAC Name

1-[(2R,3R,4S,5R)-2-deuterio-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i8D

InChI Key

DRTQHJPVMGBUCF-OATXHMITSA-N

Isomeric SMILES

[2H][C@@]1([C@@H]([C@@H]([C@H](O1)CO)O)O)N2C=CC(=O)NC2=O

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Origin of Product

United States

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